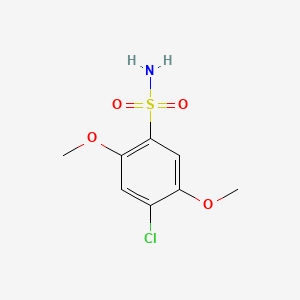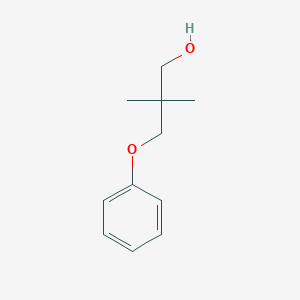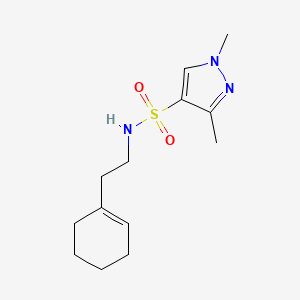
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been studied extensively due to their potential therapeutic applications, including anti-cancer properties. The compound is structurally related to several other quinazolinone derivatives that have been synthesized and evaluated for their biological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the formation of the quinazolinone core followed by various functionalization reactions. For instance, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which share the quinazolinone core with our compound of interest, was achieved using dicyclohexylcarbodiimide (DCC) and azide coupling methods . Similarly, the synthesis of other related compounds, such as N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was performed using Sonogashira cross-coupling reactions . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone nucleus, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The structure is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . The substitution pattern on the quinazolinone core, as well as the presence of additional functional groups, can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including those that lead to the formation of amides, thioethers, and acetamidines, as seen in the provided papers . The reactivity of these compounds can be influenced by the substituents on the quinazolinone nucleus and the presence of electron-withdrawing or electron-donating groups. These reactions are crucial for the diversification of the quinazolinone scaffold and the generation of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, which in turn can affect the compound's bioavailability and pharmacokinetics. The presence of functional groups such as amides and acetamides typically increases the hydrogen bonding potential, which can enhance solubility in biological media .
Applications De Recherche Scientifique
Antimicrobial Applications
- Oxazolidinone Antibacterial Agents : Novel oxazolidinone analogs, related to the compound of interest, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, indicating a unique mechanism of bacterial protein synthesis inhibition (Zurenko et al., 1996).
Anticancer Applications
- Synthesis and Biological Potentials : A series of derivatives similar to the compound of interest was synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant potential. The molecular docking studies supported the compounds' anticancer potency, suggesting their use as leads for rational drug designing (Mehta et al., 2019).
- VEGFR-2 and EGFR Tyrosine Kinases Dual Inhibitor : A newly synthesized derivative displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, reflecting potential as an effective anti-cancer agent (Riadi et al., 2021).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Activities : Novel quinazolinyl acetamides, related to the compound of interest, were synthesized and showed potent analgesic and anti-inflammatory activities in preclinical models, suggesting potential for further development as therapeutic agents (Alagarsamy et al., 2015).
Propriétés
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-15-6-5-7-17(12-15)13-23(29)27-22-14-18(10-11-20(22)25)28-16(2)26-21-9-4-3-8-19(21)24(28)30/h3-12,14H,13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNYBVSUSQECGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)



![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)
![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)
![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508626.png)
![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2508630.png)
![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)
![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)